molecular formula C6H9N3O2 B2630685 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide CAS No. 1849283-80-2

1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2630685
CAS No.: 1849283-80-2
M. Wt: 155.157
InChI Key: LHYHSUSQLBMWFV-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide can be achieved through several methods. One common approach involves the reaction of 1H-pyrazole-4-carboxylic acid with 2-aminoethanol under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 1-(2-carboxyethyl)-1H-pyrazole-4-carboxamide.

    Reduction: Formation of 1-(2-aminoethyl)-1H-pyrazole-4-carboxamide.

    Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and carboxamide groups can form hydrogen bonds and other interactions with target molecules, influencing their function and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide
  • 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide
  • 1-(2-hydroxyethyl)-1H-imidazole-4-carboxamide

Uniqueness

1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

1-(2-hydroxyethyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-6(11)5-3-8-9(4-5)1-2-10/h3-4,10H,1-2H2,(H2,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYHSUSQLBMWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCO)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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